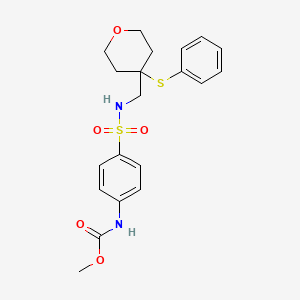![molecular formula C16H9ClO3 B2757922 2-[(5-chloro-2-hydroxyphenyl)methylene]-1H-indene-1,3(2H)-dione CAS No. 25299-49-4](/img/structure/B2757922.png)
2-[(5-chloro-2-hydroxyphenyl)methylene]-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(5-chloro-2-hydroxyphenyl)methylene]-1H-indene-1,3(2H)-dione” is a complex organic molecule. It contains an indene core, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene. The molecule also features a chlorinated phenol group and a methylene bridge connecting these two components .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring system of the indene, the aromatic ring of the phenol, and the methylene bridge connecting them. The presence of the chlorine atom and the hydroxyl group on the phenol ring would also be significant features .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar functional groups could affect its solubility, melting point, and other properties .Wissenschaftliche Forschungsanwendungen
Crystallographic Studies
The compound has been involved in studies focusing on crystallographic analysis. For instance, Poorheravi et al. (2007) examined the crystal structure of a similar compound, highlighting its potential in understanding molecular packing and interactions within crystals. This type of research aids in the comprehension of molecular shapes and their implications for material properties and reactivity (Poorheravi et al., 2007).
Photovoltaic Applications
The compound's derivatives have found use in photovoltaic applications, as seen in the work by Patil et al. (2015), where a solution-processable, non-fullerene electron acceptor was synthesized for bulk-heterojunction solar cells. The innovative design, incorporating dibenzosilole and 1,3-indanedione building blocks, showcases the compound's utility in enhancing the efficiency of solar cells (Patil et al., 2015).
Synthetic Chemistry
In synthetic chemistry, derivatives of the compound have been explored for their reactivity and potential in creating new chemical entities. Potnis and Samant (2002) investigated reactions involving a related dione, demonstrating its versatility in organic synthesis through various reactions that yield imines and chalcones. Such studies indicate the compound's role in developing novel organic synthesis methodologies (Potnis & Samant, 2002).
Material Science and Polymer Chemistry
Research by Zhang et al. (2015) on palladium-catalyzed carbonylative annulation reactions using aryl formate as a CO source for synthesizing 2-substituted indene-1,3(2H)-dione derivatives highlights its significance in material science. This synthesis method opens new avenues for developing materials with tailored properties (Zhang et al., 2015).
Non-Linear Optical Materials
Seniutinas et al. (2012) explored arylmethylene-1,3-indandione-based molecular glasses for third-order optical non-linearity, showcasing the compound's potential in the field of optoelectronics and photonics. Such materials are crucial for developing next-generation optical devices, highlighting the compound's versatility across various scientific disciplines (Seniutinas et al., 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(5-chloro-2-hydroxyphenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO3/c17-10-5-6-14(18)9(7-10)8-13-15(19)11-3-1-2-4-12(11)16(13)20/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYQWLXVJPSHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC(=C3)Cl)O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


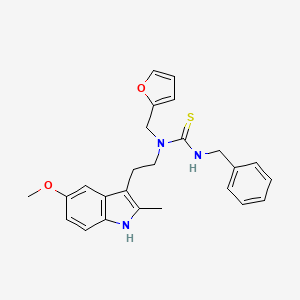
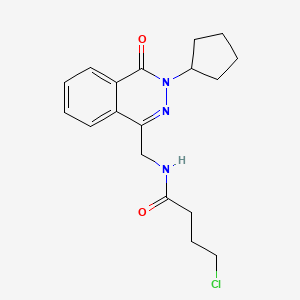
![2-ethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2757845.png)
![tert-Butyl 4-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2757846.png)
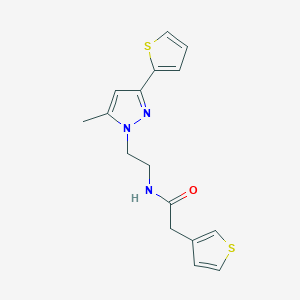
![5-Methyl-3-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]isoxazole](/img/structure/B2757848.png)
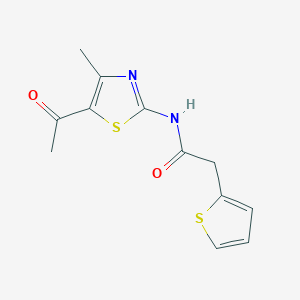
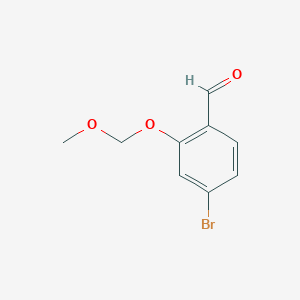
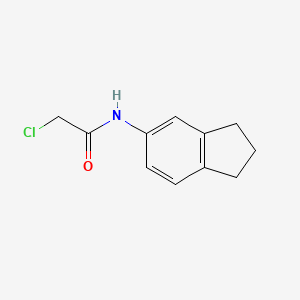
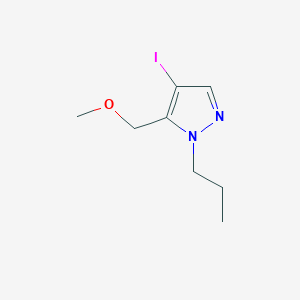
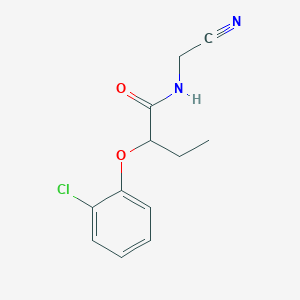
![(E)-2-amino-N-(sec-butyl)-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2757861.png)
